molecular formula C22H14S B3061540 3-Benzo[a]anthracen-12-ylthiophene CAS No. 1236-21-1

3-Benzo[a]anthracen-12-ylthiophene

Cat. No.: B3061540
CAS No.: 1236-21-1
M. Wt: 310.4 g/mol
InChI Key: FJWVAKJBVCNSHF-UHFFFAOYSA-N
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Description

3-Benzo[a]anthracen-12-ylthiophene is a polycyclic aromatic hydrocarbon (PAH) derivative designed for advanced materials research and organic electronic applications. This compound features a benz[a]anthracene core, a well-known PAH produced during the incomplete combustion of organic matter , which is strategically functionalized with a thiophene moiety at the 12-position. The fusion of an extended, planar aromatic system with an electron-rich thiophene heterocycle makes this molecule a promising candidate for investigating charge transport in organic semiconductors and for use as a building block in the synthesis of novel conjugated polymers and small molecules for photovoltaic devices . Researchers can leverage its structural motif to develop new organic electronic materials with tailored optical and electronic properties. The benz[a]anthracene structure is a documented constituent of tobacco smoke and is recognized for its hazardous properties . This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1236-21-1

Molecular Formula

C22H14S

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzo[a]anthracen-12-ylthiophene

InChI

InChI=1S/C22H14S/c1-3-7-19-15(5-1)9-10-17-13-16-6-2-4-8-20(16)22(21(17)19)18-11-12-23-14-18/h1-14H

InChI Key

FJWVAKJBVCNSHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CSC=C5

Other CAS No.

1236-21-1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3 Benzo a Anthracen 12 Ylthiophene and Analogous π Extended Systems

Direct C-H Activation and Cross-Coupling Strategies for Aryl-Thiophene Linkages

Direct C-H activation has emerged as a powerful tool for the construction of carbon-carbon bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of synthesizing aryl-thiophene linkages, these strategies involve the selective activation of a C-H bond on both the thiophene (B33073) and the aromatic partner, followed by their coupling.

Palladium-Catalyzed Site-Specific Annulative Coupling Reactions with Polycyclic Arenes

Palladium catalysis has been at the forefront of C-H activation research, with numerous methods developed for the arylation of heterocycles. nih.gov The direct C-H/peri-C-H annulative coupling represents a sophisticated approach for creating cyclopenta-fused polycyclic heteroarenes. nih.gov This strategy is particularly relevant to the synthesis of structures analogous to 3-Benzo[a]anthracen-12-ylthiophene, where a C-H bond on the thiophene and a peri-C-H bond on the polycyclic arene are targeted.

The functionalization of thiophene presents a regiochemical challenge due to the presence of two distinct C-H bonds at the C2 and C3 positions (and their C5 and C4 equivalents). Generally, the C2 and C5 positions of thiophene are more acidic and sterically accessible, leading to a preference for α-functionalization in many catalytic systems. nih.gov However, achieving selective C3 (β) functionalization is crucial for accessing a wider range of molecular architectures.

Recent studies have demonstrated that the regioselectivity of palladium-catalyzed direct arylation of thiophenes can be tuned by the choice of ligands and additives. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands can steer the reaction towards the less reactive C3 position. In the context of annulative coupling, the choice of the oxidant has also been shown to be critical for controlling the site of C-H metalation on the thiophene ring. nih.gov Silver salts with pivalate (B1233124) counteranions, for example, have been found to promote C-H metalation at the C2 position of thiophenes. nih.gov Conversely, achieving selective C3 functionalization often requires more tailored catalytic systems that can overcome the inherent reactivity preference of the thiophene ring. nih.govarkat-usa.org

Table 1: Influence of Ligands on the Regioselectivity of Thiophene Arylation
LigandArylation PositionSelectivity (β/α)Reference
Tricyclohexylphosphine (PCy₃)α (C2)<1:99 organic-chemistry.org
1,2-bis(diphenylphosphino)ethane (dppe)α (C2)<1:99 organic-chemistry.org
Custom Pyrazole-Alkyl Phosphine Ligandsα (C2) or β (C3)Tunable nih.gov

This table illustrates how the choice of phosphine ligand can dramatically influence the regiochemical outcome of the palladium-catalyzed arylation of thiophene.

The activation of peri-C-H bonds, such as the C-12 position of benzo[a]anthracene, is a key step in the annulative coupling strategy. These C-H bonds are located in the "bay region" of the PAH and are often sterically hindered. However, their activation can lead to the formation of five- or six-membered rings when coupled with another aromatic system. Palladium catalysts have been shown to effectively mediate the activation of these peri-C-H bonds, leading to the formation of cyclopenta-fused rings. nih.gov The reaction proceeds through the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the new C-C bond. The efficiency of this process can be influenced by the electronic properties of the PAH and the specific reaction conditions employed.

In many palladium-catalyzed C-H activation reactions, an oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst from the Pd(0) species formed after reductive elimination. Common oxidants include silver salts (e.g., AgOAc, Ag₂CO₃, AgOPiv), copper salts, and benzoquinone. nih.gov The choice of oxidant can significantly impact the reaction outcome, not only by facilitating catalyst turnover but also by influencing the selectivity of the C-H activation step. For instance, silver salts with specific counteranions have been found to be crucial for achieving site-specific C-H metalation. nih.gov

Rhodium/Silver-Mediated Peri-Selective Heteroarylation/Annulation Cascades

Rhodium catalysts have emerged as powerful alternatives to palladium for C-H activation and annulation reactions. Rhodium(III) catalysts, in particular, have shown great promise in mediating cascade reactions that allow for the rapid construction of complex heterocyclic systems.

The catalytic cycle of a rhodium-mediated heteroarylation/annulation cascade typically begins with the C-H activation of the aromatic substrate by the Rh(III) catalyst to form a rhodacycle intermediate. This step is often the rate-determining and selectivity-determining step of the reaction. In the case of a peri-selective reaction on a PAH like benzo[a]anthracene, the rhodium would coordinate to the aromatic system and selectively activate the C-12 C-H bond.

Following the formation of the rhodacycle, the thiophene substrate would coordinate to the rhodium center. Migratory insertion of the thiophene into the Rh-C bond would then occur, forming a seven-membered rhodacycle intermediate. Subsequent reductive elimination would forge the new C-C bond and release the product, regenerating a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant, often a silver salt, to complete the catalytic cycle.

Table 2: Key Intermediates in a Proposed Rhodium-Catalyzed Annulation Cascade
IntermediateDescription
Rh(III)-PAH Complex Initial coordination of the Rh(III) catalyst to the polycyclic aromatic hydrocarbon.
Rhodacycle Formed via C-H activation at the peri-position of the PAH.
Thiophene-Coordinated Rhodacycle The thiophene substrate coordinates to the rhodium center of the rhodacycle.
Seven-Membered Rhodacycle Formed after migratory insertion of the thiophene into the Rh-C bond.
Rh(I) Species Formed after reductive elimination of the final product.

This table outlines the plausible key intermediates in a rhodium-catalyzed cascade reaction for the synthesis of a thiophene-annulated polycyclic aromatic hydrocarbon.

Substrate Scope and Functional Group Compatibility in Thiophene Derivatives

The success of coupling reactions like the Suzuki-Miyaura synthesis is highly dependent on the nature of the substrates and their functional groups. The reaction typically involves an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com For the synthesis of a molecule like this compound, one would react a thiophene-boronic acid with a halogenated benzo[a]anthracene, or vice-versa.

The Suzuki reaction is known for its broad functional group tolerance, which is a significant advantage in the synthesis of complex molecules. nih.govresearchgate.net A variety of functional groups can be present on either the thiophene or the aryl halide partner without interfering with the coupling process. This compatibility allows for the synthesis of a diverse library of derivatives. However, the choice of base and reaction conditions can be crucial, especially when sensitive groups are present. For instance, anhydrous conditions in solvents like toluene (B28343) may be preferred for electron-rich boronic acids, whereas aqueous solvent systems (e.g., using DME) are often effective for electron-poor arylboronic acids. researchgate.net

Functional GroupCompatibility in Suzuki CouplingNotes
Aldehydes (-CHO)ToleratedGenerally stable, but can be sensitive to some strong bases or nucleophilic conditions.
Ketones (-COR)ToleratedWell-tolerated under standard Suzuki conditions.
Esters (-COOR)ToleratedHighly compatible; the ester group is generally unreactive.
Carboxylic Acids (-COOH)ToleratedCompatible, though the acidic proton requires the use of a sufficient amount of base.
Amines (-NH2, -NHR)ToleratedGenerally compatible, but may require protection depending on the specific reaction conditions to avoid side reactions.
Nitro (-NO2)ToleratedElectron-withdrawing groups like nitro are well-tolerated.
Cyano (-CN)ToleratedStable under most Suzuki coupling conditions.
Hydroxyl (-OH)ToleratedThe acidic proton requires sufficient base. Phenols are effective coupling partners.
Halogens (Cl, Br, I)VariesWhile one halogen acts as the reactive site (typically I or Br), other halogens (like Cl or F) on the molecule can be retained.

Alternative Synthetic Approaches to Benzo[a]anthracene and Thiophene Subunits

The construction of the core subunits of this compound relies on well-established and versatile synthetic methodologies.

Oxidative Photocyclization for Benzo[a]anthracene Systems

A primary method for synthesizing phenanthrenes and larger polycyclic aromatic hydrocarbons, including the benzo[a]anthracene skeleton, is the oxidative photocyclization of stilbene-like precursors. youtube.comyoutube.com This reaction proceeds via the photoisomerization of an E-olefin to the corresponding Z-olefin, which then undergoes cyclization under UV irradiation. The resulting dihydrophenanthrene intermediate is subsequently oxidized, often using iodine, to yield the final aromatic product. youtube.com

This method is highly effective for creating complex, functionalized PAHs by incorporating substituents onto the stilbene (B7821643) starting material. The scalability of these reactions can be limited due to the requirement of low concentrations, but the development of continuous flow reactor technologies has provided a pathway for gram-scale synthesis. youtube.comyoutube.com

Precursor TypeReaction ConditionsProduct TypeRef.
Substituted StilbenesUV light, I₂, THF, continuous flowFunctionalized Phenanthrenes youtube.com
1,2-Diaryl-ethenesUV light, I₂, propylene (B89431) oxideHelicenes youtube.com
Aromatic Schiff BasesUV light, acid, TEMPOPhenanthridines (Aza-PAHs) thieme-connect.de
1,3-DistyrylbenzenesDDQ, MeSO₃HDibenzo[a,c]anthracenes nih.gov

General Approaches to Thiophene Synthesis and Derivatization

The thiophene ring is a fundamental heterocycle, and numerous methods exist for its synthesis and subsequent functionalization. nih.gov Classical methods remain widely used for their reliability. youtube.comyoutube.com

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. youtube.comyoutube.com

Gewald Aminothiophene Synthesis : This is a multicomponent reaction that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. youtube.comyoutube.com

Volhard–Erdmann Cyclization : This involves the cyclization of sodium succinate (B1194679) or related compounds with phosphorus sulfides. youtube.comyoutube.com

Modern approaches often utilize metal-catalyzed reactions, which can offer greater efficiency and control over substitution patterns. illinois.edu For instance, methods involving the cyclization of functionalized alkynes are powerful for creating substituted thiophenes. arkat-usa.org Furthermore, direct C-H arylation and other coupling reactions allow for the straightforward derivatization of pre-formed thiophene rings, enabling the introduction of various substituents to tune the molecule's properties. researchgate.net

Derivatization Chemistry and Post-Synthetic Functionalization of the Chemical Compound

Post-synthetic modification is a key strategy for fine-tuning the properties of complex molecules like this compound for specific applications, particularly in materials science.

Strategies for Introducing Substituents on the Benzo[a]anthracene Moiety

Functional groups can be introduced onto the benzo[a]anthracene core either by using a pre-functionalized starting material in a cyclization reaction or by direct modification of the formed PAH. nih.govyoutube.com For example, carrying substituted stilbenes through an oxidative photocyclization sequence directly installs desired groups onto the final benzo[a]anthracene framework. youtube.com

Alternatively, the formed benzo[a]anthracene can undergo further reactions. Computational studies on the reaction of benzo[a]anthracene with hydroxyl radicals, an important atmospheric degradation pathway, show that oxidation leads to a variety of products, including benzo[a]anthracenols and ketones. youtube.com While this demonstrates the reactivity of the ring system, more controlled laboratory oxidation or electrophilic substitution reactions can be employed to install specific functional groups, thereby modifying the electronic properties of the system.

Functionalization of the Thiophene Ring for Property Tuning

One effective strategy is the introduction of an aldehyde group, which can serve as a reactive handle for further elaboration or enhance adhesion to substrates. For example, an EDOT-aldehyde derivative has been synthesized and polymerized, showcasing the utility of this functional group. Another powerful post-synthetic modification is the oxidation of the thiophene's sulfur atom. Treating a thiophene-containing framework with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) converts the sulfide (B99878) to a sulfone. This transformation significantly alters the electronic nature of the ring, turning the electron-donating thiophene into an electron-withdrawing sulfone, which can be used to tune properties for applications such as proton conductivity in fuel cells.

Advanced Spectroscopic and Structural Characterization of 3 Benzo a Anthracen 12 Ylthiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of complex organic molecules like 3-Benzo[a]anthracen-12-ylthiophene. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the protons of both the benzo[a]anthracene and thiophene (B33073) moieties. The aromatic region (typically δ 7.0-9.0 ppm) would dominate the spectrum. The exact chemical shifts of the protons are influenced by the electronic environment, including the delocalization of π-electrons across the fused ring system.

The protons on the benzo[a]anthracene core will exhibit characteristic splitting patterns (doublets, triplets, multiplets) due to coupling with neighboring protons. Protons in sterically hindered positions, such as those in the "bay region" of the benzo[a]anthracene, are expected to be shifted downfield due to deshielding effects. The protons on the thiophene ring would appear as distinct signals, with their chemical shifts influenced by the electron-donating nature of the sulfur atom and the large aromatic system to which it is attached. The extent of π-electron delocalization between the two ring systems can be inferred from the degree of shielding or deshielding experienced by the protons.

Table 1: Representative ¹H NMR Data for a Structurally Similar Thiophene-Substituted PAH

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
H-1' (Thiophene)7.45dd5.1, 1.2
H-2' (Thiophene)7.20dd3.6, 1.2
H-4' (Thiophene)7.65dd5.1, 3.6
Benzo[a]anthracene Protons7.80 - 8.90m-

Note: This data is representative and based on analogous structures. Actual values for this compound may vary.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The spectrum would show a series of signals in the aromatic region (typically δ 120-150 ppm). The carbon atoms of the benzo[a]anthracene skeleton would be numerous and closely spaced. The carbons of the thiophene ring would also appear in this region, with the carbon atoms adjacent to the sulfur atom (C-2 and C-5) typically appearing at slightly different shifts compared to the other thiophene carbons. Quaternary carbons, those that are not bonded to any hydrogen atoms, are generally weaker in intensity and can be identified by this characteristic.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Thiophene-Substituted PAH

Carbon AssignmentChemical Shift (δ, ppm)
C-2' (Thiophene)126.5
C-3' (Thiophene)138.0
C-4' (Thiophene)128.2
C-5' (Thiophene)125.9
Benzo[a]anthracene Carbons122.0 - 135.0

Note: This data is representative and based on analogous structures. Actual values for this compound may vary.

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of connectivity within the individual aromatic rings of the benzo[a]anthracene and thiophene units.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different structural fragments, such as linking the thiophene ring to the correct position on the benzo[a]anthracene core.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic properties of conjugated π-systems. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of large, conjugated aromatic systems. These bands arise from π-π* electronic transitions. The extensive conjugation in the benzo[a]anthracene core results in a small HOMO-LUMO gap, leading to absorptions at longer wavelengths (in the UV-A and potentially the visible region).

The attachment of the thiophene ring is expected to further extend the π-conjugated system, leading to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzo[a]anthracene. The fine structure of the absorption bands, often observed in rigid PAHs, provides information about vibrational levels coupled to the electronic transitions.

Table 3: Representative UV-Vis Absorption Data for a Structurally Similar Thiophene-Substituted PAH

Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
28055,000π-π
35025,000π-π
41015,000π-π* (HOMO-LUMO)

Note: This data is representative and based on analogous structures. Actual values for this compound may vary.

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to study the electronic absorption spectra of a molecule in its different redox states. By applying a potential to a solution of this compound, it can be oxidized or reduced to form radical cations or anions.

Upon oxidation, the removal of an electron from the HOMO would lead to the formation of a radical cation. The UV-Vis spectrum of this species would be significantly different from the neutral molecule, with new, often intense, absorption bands appearing at longer wavelengths. Similarly, reduction would populate the LUMO, forming a radical anion with its own characteristic absorption spectrum. These studies provide valuable information about the electronic structure of the charged species and the stability of the different redox states, which is crucial for applications in organic electronics.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical technique for identifying the functional groups and vibrational modes of a molecule, providing a unique "fingerprint." For this compound, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent aromatic rings and the thiophene moiety.

The high-frequency region of the spectrum is expected to show C-H stretching vibrations typical of aromatic compounds, generally appearing above 3000 cm⁻¹. The C=C stretching vibrations within the benzo[a]anthracene and thiophene rings would produce a series of complex bands in the 1600-1450 cm⁻¹ region. The specific pattern of these bands is highly diagnostic for the polycyclic aromatic hydrocarbon (PAH) framework.

Vibrations associated with the thiophene ring are also key markers. The C-S stretching vibration is anticipated to appear in the 800-600 cm⁻¹ range. Additionally, characteristic C-H out-of-plane bending vibrations for the substituted aromatic rings would be observed in the 900-650 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern on the aromatic systems.

A representative, though hypothetical, data table of the principal FTIR peaks for this compound is presented below.

Frequency (cm⁻¹)Vibrational Assignment
3100-3000Aromatic C-H stretching
1610-1580Aromatic C=C ring stretching
1520-1450Aromatic C=C ring stretching
1250-1200In-plane C-H bending
880-840Out-of-plane C-H bending (Anthracene moiety)
780-740Out-of-plane C-H bending (Thiophene moiety)
700-650C-S stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₂₂H₁₄S, the expected exact mass can be calculated.

The monoisotopic mass is calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). This theoretical exact mass is then compared to the experimentally measured mass from the HRMS instrument. A very small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula.

The primary ion observed in the mass spectrum would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, depending on the ionization technique employed (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The high-resolution capability allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

ParameterValue
Molecular FormulaC₂₂H₁₄S
Theoretical Exact Mass310.0816
Ionization ModeElectrospray Ionization (ESI)
Observed Ion[M+H]⁺
Measured m/z311.0889 (Hypothetical)
Mass Accuracy< 5 ppm (Hypothetical)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused aromatic system and the orientation of the thiophene ring relative to the benzo[a]anthracene core.

It is expected that the benzo[a]anthracene moiety would be largely planar, although minor distortions can occur due to crystal packing forces. The dihedral angle between the plane of the thiophene ring and the plane of the benzo[a]anthracene system is a key conformational parameter. This angle would be influenced by steric hindrance between the hydrogen atoms on the thiophene ring and the adjacent aromatic protons of the benzo[a]anthracene unit.

A summary of anticipated crystallographic data is provided in the table below.

ParameterAnticipated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for aromatic compounds)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4
Key Dihedral AngleThiophene vs. Benzo[a]anthracene plane: 30-60° (Hypothetical)
Intermolecular Forcesπ-π stacking, C-H···π interactions

Computational and Theoretical Investigations of the Electronic Structure and Reactivity of 3 Benzo a Anthracen 12 Ylthiophene

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific studies providing DFT calculations for the ground state properties of 3-Benzo[a]anthracen-12-ylthiophene were found.

Information regarding the optimized molecular geometry and conformational analysis of this compound is not available in the searched scientific literature.

Specific data on the HOMO-LUMO energy levels for this compound are not available.

No studies containing electrostatic potential maps or detailed charge distribution analysis for this compound were identified.

Aromaticity Assessment and Ring Current Analysis

No specific studies assessing the aromaticity of this compound were found.

NICS calculation data for this compound are not present in the available literature.

ACID plot analyses for this compound have not been reported in the searched scientific sources.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful quantum chemical method for calculating the excited state properties of molecules. It would be the primary tool to understand the interaction of this compound with light.

Simulation of UV-Vis Absorption and Emission Spectra

A computational study would typically begin with the optimization of the ground state geometry of this compound. Following this, TD-DFT calculations would be employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. This simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) could be simulated. This would provide theoretical data on the emission wavelengths and the Stokes shift, which is the difference between the absorption and emission maxima. Such data is crucial for evaluating the potential of the compound in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Characterization of Electronic Transitions and Exciton (B1674681) Behavior

The TD-DFT calculations would also provide a detailed description of the electronic transitions responsible for the absorption bands. This involves identifying the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule like this compound, it would be expected that the transitions would have significant π-π* character, localized on the polycyclic aromatic backbone or involving charge transfer between the benzo[a]anthracene and thiophene (B33073) moieties.

Analysis of the exciton behavior, which describes the correlated electron-hole pair, would reveal the nature of the excited state. This includes the degree of charge separation and the spatial distribution of the electron and hole, which are critical parameters for understanding and predicting the photophysical properties of the material.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. For this compound, NBO analysis would provide quantitative insights into the electronic communication between the benzo[a]anthracene and thiophene fragments.

Mechanistic Computational Studies of Synthetic Reactions

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Energy Barriers

For a hypothetical synthesis of this compound, for instance, via a Suzuki or Stille cross-coupling reaction, computational methods could be used to model the reaction pathway. This would involve locating and characterizing the transition state structures for each elementary step of the reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile could be constructed. This profile would reveal the activation energy barriers for each step, allowing for the identification of the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Elucidation of Catalyst-Substrate Interactions

In catalyzed reactions, such as the palladium-catalyzed cross-coupling reactions often used to form C-C bonds, computational studies can illuminate the intricate interactions between the catalyst and the substrates. For the synthesis of this compound, this would involve modeling the coordination of the reactants to the metal center, the oxidative addition, transmetalation, and reductive elimination steps.

These calculations would provide a molecular-level understanding of how the catalyst facilitates the reaction, including the role of ligands in stabilizing the catalytic species and influencing the reaction's efficiency and selectivity.

No Information Available for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information or research findings could be located for the chemical compound This compound .

The performed searches aimed to identify data related to the advanced applications of this specific compound in materials science and functional device design, as per the requested outline. This included targeted queries for its use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs) and Solar Cells

Hole Transporting Materials (HTMs) in Perovskite Solar Cells

Conjugated Polymers and Electropolymerized Films

Despite these efforts, no publications, studies, or datasets mentioning "this compound" or its derivatives in these contexts were found. The parent compounds, such as benzo[a]anthracene, are well-documented, but information on the specific thiophene-substituted derivative requested is not present in the accessible literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on "this compound".

Research on this compound Remains Limited in Publicly Available Scientific Literature

Efforts to locate specific data on the electrochemical polymerization, electrochromic properties, and the design of advanced sensing platforms involving this compound have been unsuccessful. The scientific community has extensively studied the parent compounds, benzo[a]anthracene and thiophene, for their potential in developing novel materials with unique electronic and optical properties. However, the specific derivative requested, this compound, does not appear in published research concerning the outlined topics.

This lack of available information prevents a detailed discussion and the creation of data tables as requested on the following subjects:

Advanced Applications in Materials Science and Functional Device Design

Design of Advanced Sensing Platforms (e.g., Electrochemical Sensors):The design, fabrication, and performance of electrochemical sensors based on 3-Benzo[a]anthracen-12-ylthiophene as the active sensing element are not described in any accessible research papers. There is no data on its sensitivity, selectivity, or detection limits for any specific analyte.

It is possible that research into this compound is in its nascent stages and has not yet been published, or that the compound is known by a different nomenclature in existing literature. However, based on the provided name, no relevant scientific data could be retrieved.

Future Directions and Emerging Research Avenues for 3 Benzo a Anthracen 12 Ylthiophene

Exploration of Novel and Sustainable Synthetic Methodologies

One-Pot Synthesis: Researchers are exploring one-pot reactions to streamline the synthesis of thiophene-fused PAHs. nagoya-u.ac.jpsciencedaily.com A notable approach involves the Sonogashira coupling of a mono-functionalized PAH to introduce an arylethynyl group, followed by direct treatment with elemental sulfur to induce thienannulation (the formation of the thiophene (B33073) ring). nagoya-u.ac.jpsciencedaily.com This method significantly reduces the number of synthetic steps and reagent costs. nagoya-u.ac.jp

Alkyne Benzannulation and Cyclization: A two-step process involving alkyne benzannulation followed by a Scholl cyclization has been shown to be an efficient route to access a variety of thiophene-fused polyaromatics. mit.edursc.org This method allows for the creation of extended, regioisomeric systems with diverse shapes. mit.edursc.org

Catalyst Optimization: Further investigation into catalysts, such as optimizing the concentration of indium trichloride (B1173362) (InCl3) or utilizing platinum chloride (PtCl2), can significantly improve the yields of benzannulation reactions. mit.edu

Green Chemistry Approaches: A move towards more sustainable practices will involve exploring alternative solvents, reducing the use of hazardous reagents, and designing syntheses with higher atom economy.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Thienannulation Sonogashira coupling followed by reaction with elemental sulfur. nagoya-u.ac.jpsciencedaily.comReduced steps, lower cost, less waste. nagoya-u.ac.jp
Alkyne Benzannulation/Scholl Cyclization Two-step process to form extended polyaromatics. mit.edursc.orgAccess to diverse regioisomers and molecular shapes. mit.edursc.org
Catalyst Optimization Fine-tuning catalyst concentrations (e.g., InCl3, PtCl2). mit.eduImproved reaction efficiency and yields. mit.edu

Development of In-Situ Spectroscopic Techniques for Reaction Monitoring and Characterization

To gain a deeper understanding of the formation and behavior of 3-Benzo[a]anthracen-12-ylthiophene, the development and application of in-situ spectroscopic techniques are crucial. These methods allow for real-time monitoring of chemical reactions and physical transformations, providing valuable kinetic and mechanistic data.

Real-Time Reaction Analysis: Techniques like atmospheric pressure ionization mass spectrometry (API-MS) can be used to monitor reactions in real-time, identifying intermediates and products as they form. youtube.com This is particularly useful for understanding complex reaction pathways and optimizing conditions.

Flow Chemistry and Spectroscopy: Coupling flow reactors with in-situ spectroscopic tools (e.g., UV-Vis, fluorescence, Raman) would enable precise control over reaction parameters and facilitate high-throughput screening of reaction conditions.

Advanced Mass Spectrometry: Techniques such as gas chromatography-mass spectrometry (GC-MS) with different ionization methods (electron impact and chemical ionization) are vital for product identification and characterization. youtube.comnih.gov

Emerging immunosensing techniques also show promise for the in-situ detection of PAHs in environmental samples, offering advantages like portability and the ability to analyze multiple samples simultaneously. nih.govconsensus.app

Advanced Multiscale Computational Modeling for Predictive Materials Design

Computational modeling is an indispensable tool for predicting the properties of new materials and guiding synthetic efforts. For this compound, multiscale modeling approaches can provide insights from the molecular to the macroscopic level.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural and electronic properties of fused thiophene systems. researchgate.netacgpubs.org The B3LYP functional has been suggested as a suitable method for these types of molecules. researchgate.netacgpubs.org These calculations can predict key parameters like band gaps, which are crucial for electronic applications. researchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT can be employed to predict the absorption and emission spectra of these molecules, providing a theoretical basis for understanding their photophysical properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly and solid-state packing of this compound molecules, which are critical for their performance in devices.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Investigating structural and electronic properties. researchgate.netacgpubs.orgBand gaps, molecular orbitals. researchgate.net
Time-Dependent DFT (TD-DFT) Predicting photophysical properties. researchgate.netAbsorption and emission spectra. researchgate.net
Molecular Dynamics (MD) Studying self-assembly and packing.Crystal structure, intermolecular interactions.

Integration into Hybrid Organic-Inorganic Architectures

The creation of hybrid materials that combine the desirable properties of organic and inorganic components is a rapidly growing field. researchgate.netrug.nl Integrating this compound into such architectures could lead to novel materials with enhanced functionalities.

Perovskite Solar Cells: The thiophene moiety is a common building block in organic semiconductors used in perovskite solar cells. This compound could be explored as a hole-transporting material or as a component of the perovskite structure itself.

Functionalized Surfaces: Covalently attaching this compound to inorganic substrates, such as metal oxides or quantum dots, could create functional surfaces for applications in sensing, catalysis, or light-emitting devices.

Layered Hybrid Materials: The planar nature of the benzo[a]anthracene core could facilitate the formation of layered hybrid structures with inorganic sheets, potentially leading to materials with interesting electronic and magnetic properties. researchgate.net

Investigation of Solid-State Packing and Its Influence on Optoelectronic Performance

The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the optoelectronic properties of organic materials. rsc.orgmdpi.com Understanding and controlling the solid-state packing of this compound is crucial for optimizing its performance in electronic devices.

Polymorphism Control: The crystallization conditions can significantly influence the resulting crystal structure (polymorphism). rsc.org A systematic study of how solvent, temperature, and other factors affect the packing of this compound will be essential.

Structure-Property Relationships: Different packing motifs, such as herringbone or pi-stacking, can lead to vastly different charge transport and photoluminescent properties. rsc.orgmdpi.com For instance, tighter intermolecular packing can lead to red-shifted emission spectra and enhanced charge mobility. mdpi.com

Single-Crystal Analysis: The growth of high-quality single crystals will be critical for unambiguously determining the crystal structure and for measuring intrinsic material properties, such as charge carrier mobility in organic field-effect transistors (OFETs).

The steric interactions introduced by the thiophene group can influence the twisting of the aromatic core, which in turn affects the efficiency of π-π stacking interactions necessary for the formation of certain liquid crystal phases. mit.edu

Packing FeatureInfluence on PropertiesResearch Focus
Polymorphism Can alter all optoelectronic properties.Control of crystallization conditions. rsc.org
π-π Stacking Affects charge transport and emission. mdpi.comDesign of molecules that favor specific packing motifs.
Molecular Conformation Influences packing efficiency and electronic coupling.Study of substituent effects on molecular shape. mit.edu

Q & A

Q. What are the recommended methods for synthesizing 3-Benzo[a]anthracen-12-ylthiophene?

Methodological Answer: Synthesis typically involves coupling benzo[a]anthracene derivatives with functionalized thiophene precursors. A common approach is Suzuki-Miyaura cross-coupling , using palladium catalysts to link halogenated benzo[a]anthracene (e.g., brominated at position 12) with thiophene boronic acids. Key steps:

Precursor Preparation : Brominate benzo[a]anthracene at position 12 using N-bromosuccinimide (NBS) under controlled light conditions.

Coupling Reaction : React with 3-thienylboronic acid in a tetrahydrofuran (THF)/water mixture, catalyzed by Pd(PPh₃)₄, at 80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization.
Note: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold).

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer: This compound is likely carcinogenic (based on structural similarity to benz[a]anthracene ) and requires strict safety protocols:

  • Handling :
    • Use Class I, Type B biological safety hoods for weighing or mixing to prevent inhalation of particulates .
    • Wear nitrile gloves, lab coats, and safety goggles. Avoid dry sweeping; use HEPA-filtered vacuums for spills .
  • Storage :
    • Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation.
    • Label containers with hazard warnings (e.g., "Suspected Carcinogen") and CAS number.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., benzo[a]anthracene protons at δ 7.5–8.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
  • Purity Assessment :
    • Reverse-Phase HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .
    • Melting Point Analysis : Sharp melting point (±1°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in experimental models or exposure conditions. To address this:

Meta-Analysis : Aggregate data from multiple studies (e.g., Ames test, in vivo carcinogenicity assays) and stratify by:

  • Dose ranges (e.g., 0.1–100 µM).
  • Biological models (e.g., human vs. rodent cell lines).

Orthogonal Validation : Confirm results using complementary assays (e.g., comet assay for DNA damage alongside metabolic activation studies) .

Control for Photodegradation : UV/Vis stability tests (λ = 300–400 nm) to rule out artifact toxicity from degradation products .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Metabolism :
    • Hepatic Microsomes : Incubate with rat or human liver microsomes (NADPH cofactor) at 37°C.
    • LC-MS/MS Analysis : Detect hydroxylated metabolites (e.g., 3-hydroxy derivatives) using MRM transitions .
  • Biomarker Identification :
    • Urinary Metabolites : Collect urine from exposed models, extract with solid-phase cartridges, and analyze via GC-MS for thiophene sulfoxides .

Q. What strategies should be employed to optimize the photostability of this compound in material science applications?

Methodological Answer: To enhance photostability in optoelectronic devices:

Structural Modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the thiophene ring to reduce π-π stacking and oxidative degradation .

Encapsulation : Embed the compound in PMMA or silica matrices to limit oxygen and UV exposure .

Accelerated Aging Tests : Expose to 100 mW/cm² UV light (315–400 nm) and monitor degradation via Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.